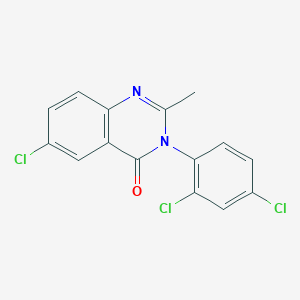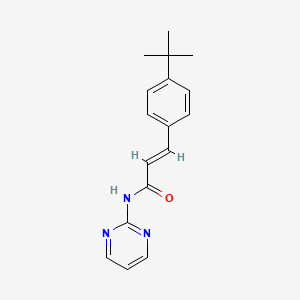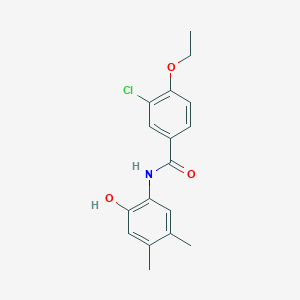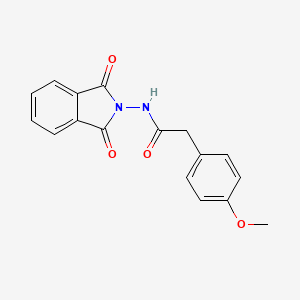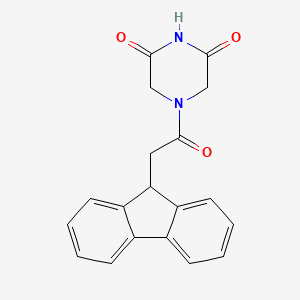
N-(2,5-dimethylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, commonly known as DMT, is a synthetic chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. DMT has been extensively studied for its potential applications in cancer therapy and neuroprotection.
Mecanismo De Acción
DMT is a potent and selective inhibitor of N-(2,5-dimethylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, which is involved in DNA repair and cell death pathways. N-(2,5-dimethylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide inhibition leads to the accumulation of DNA damage and the activation of cell death pathways, which can be exploited for cancer therapy. In addition, N-(2,5-dimethylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide inhibition can reduce inflammation and oxidative stress, which are involved in neurodegenerative diseases.
Biochemical and Physiological Effects:
DMT has been shown to have a number of biochemical and physiological effects, including inhibition of N-(2,5-dimethylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide activity, induction of DNA damage, activation of cell death pathways, reduction of inflammation and oxidative stress, and neuroprotection. DMT has also been shown to have anti-tumor effects in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMT has several advantages for lab experiments, including its potency and selectivity for N-(2,5-dimethylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide inhibition, its ability to enhance the efficacy of chemotherapy and radiation therapy, and its neuroprotective effects. However, DMT also has some limitations, including its potential toxicity and the need for further optimization of its synthesis and delivery methods.
Direcciones Futuras
There are several future directions for DMT research, including the development of more potent and selective N-(2,5-dimethylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide inhibitors, the optimization of DMT synthesis and delivery methods, the investigation of DMT's potential applications in other diseases, such as inflammation and autoimmune disorders, and the exploration of combination therapies with DMT and other drugs. Additionally, the use of DMT in clinical trials for cancer therapy and neuroprotection should be further explored.
Métodos De Síntesis
DMT can be synthesized by the reaction of 2,5-dimethylphenylhydrazine with 2-thiophenecarboxylic acid chloride, followed by cyclization with piperidine-4-carboxylic acid. The resulting product is then purified by recrystallization. The synthesis of DMT has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
DMT has been extensively studied for its potential applications in cancer therapy and neuroprotection. In cancer therapy, DMT has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting N-(2,5-dimethylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, which leads to increased DNA damage and cell death in cancer cells. DMT has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury by reducing inflammation and oxidative stress.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-13-5-6-14(2)16(12-13)20-18(22)15-7-9-21(10-8-15)19(23)17-4-3-11-24-17/h3-6,11-12,15H,7-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZZHGLSDGDEDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CCN(CC2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49727193 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

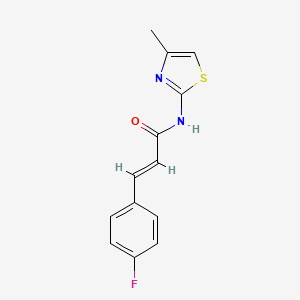

![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine](/img/structure/B5748046.png)
![cyclopropyl{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}methanone](/img/structure/B5748049.png)
![2-[(4,5-dimethoxy-2-nitrobenzyl)(propyl)amino]ethanol](/img/structure/B5748061.png)
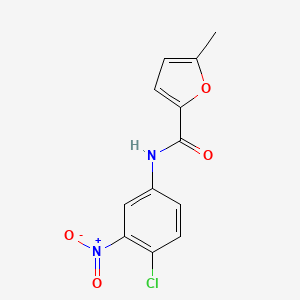
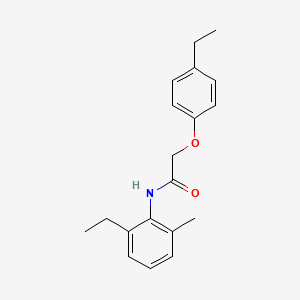
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5748083.png)
![N-(2-methyl-3-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5748088.png)
